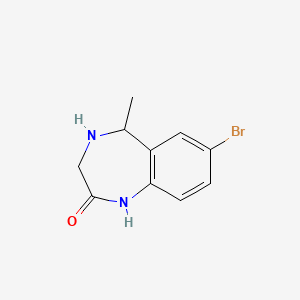

7-溴-5-甲基-1,3,4,5-四氢-1,4-苯并二氮杂环己酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .

Synthesis Analysis

The synthesis of benzodiazepines involves complex chemical reactions . While the specific synthesis process for “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is not available, benzodiazepines are generally synthesized through a multi-step process involving various reagents .Molecular Structure Analysis

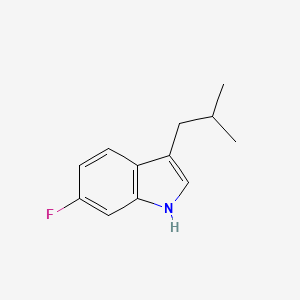

The molecular structure of benzodiazepines, including “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one”, typically consists of a benzene ring fused to a seven-membered diazepine ring .Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including oxidations, reductions, and cross-coupling reactions . The specific reactions that “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” can undergo are not available.科学研究应用

合成和结构见解

合成途径和晶体结构

研究人员已经开发出合成 7-溴-5-甲基-1,3,4,5-四氢-1,4-苯并二氮杂卓衍生物的方法,重点关注影响晶体中组装模式的分子结构的变化。例如,烷基取代基的变化导致不同的晶体形式和分子构象,突出了该化合物合成化学的多功能性(Kravtsov 等,2012)。

晶体结构和配体行为

对 7-溴-5-甲基-1,3,4,5-四氢-1,4-苯并二氮杂卓及其配合物(例如与 Cu(II))的研究揭示了对其晶体结构和配体行为的重要见解,包括苯并二氮杂卓环的船形构象和配合物的配位模式(Višnjevac 等,2003)。

超越合成的应用

生物活性

对 7-溴-5-甲基-1,3,4,5-四氢-1,4-苯并二氮杂卓衍生物生物活性的研究集中在其对中枢神经系统受体的亲和力。对衍生物的研究揭示了它们作为药理活性剂的潜力,显示出不同程度的活性并为进一步的药物开发奠定了基础(Pavlovsky 等,2007)。

药理特性

对药理特性的探索,特别是对抗焦虑、抗惊厥和其他治疗效果的关注,一直是研究的重要领域。7-溴-5-甲基-1,3,4,5-四氢-1,4-苯并二氮杂卓衍生物已显示出与苯并二氮杂卓和胆囊收缩素受体结合的希望,表明它们在治疗各种疾病中的潜力(Andronati 等,2002)。

分子和材料科学应用

固相合成

用于固相构建四氢-1,4-苯并二氮杂卓-2-酮支架的有效方法的开发证明了该化合物在创建结构多样的产品中的适用性。这种方法允许高产率和纯度,展示了其在材料科学中的效用(Zhang 等,2004)。

微生物合成

使用固定化放线菌的 7-溴-5-甲基-1,3,4,5-四氢-1,4-苯并二氮杂卓衍生物的微生物合成指出了生产这些化合物的生物基方法,为传统的化学合成提供了可持续的替代方案(Davidenko & Zabolotskaya,1981)。

作用机制

While the specific mechanism of action for “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

属性

IUPAC Name |

7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6-8-4-7(11)2-3-9(8)13-10(14)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQFYFSOELYSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)Br)NC(=O)CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)